N-Desmethylsildenafil citrate

Description

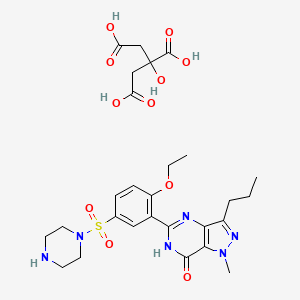

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4S.C6H8O7/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOQCFAWFDJJQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N6O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Characterization

Enzymatic Pathways of N-Demethylation

The biotransformation of sildenafil (B151) to N-desmethylsildenafil is a well-characterized metabolic pathway dominated by specific enzyme systems.

Primary Cytochrome P450 Isoforms Involved

The N-demethylation of sildenafil is mediated by several isoforms of the cytochrome P450 enzyme system, with significant contributions from the CYP3A and CYP2C subfamilies. researchgate.netnih.gov

In humans, CYP3A4 is the principal enzyme responsible for the formation of N-desmethylsildenafil. nih.govmdpi.com Studies have consistently shown that CYP3A4 accounts for the majority of sildenafil's metabolism, with estimates suggesting it is responsible for approximately 79% of the net intrinsic clearance. researchgate.netnih.gov The involvement of CYP3A4 is characterized by low-affinity but high-capacity kinetics. nih.govnih.gov

Other CYP3A isoforms also contribute to this metabolic reaction. CYP3A5 has been shown to catalyze the N-demethylation of sildenafil, and its catalytic efficiency is similar to that of CYP3A4. semanticscholar.orgdrugbank.com The genetically polymorphic nature of CYP3A5 may contribute to inter-individual variability in sildenafil disposition. semanticscholar.org Furthermore, CYP3A7 , an isoform highly expressed in the fetal liver, can also catalyze the formation of N-desmethylsildenafil, albeit at a slower rate than CYP3A4 and CYP3A5. jst.go.jpglpbio.comcaymanchem.com

In rodent models, the specific isoforms involved can differ. For instance, in rats, CYP2C11 is the primary enzyme mediating the formation of N-desmethylsildenafil, whereas in mice, the metabolism is principally handled by the CYP3A subfamily, making the mouse model more analogous to humans in this regard. nih.gov

Contribution of Other Enzyme Systems

Current scientific literature overwhelmingly attributes the N-demethylation of sildenafil to form N-desmethylsildenafil to the cytochrome P450 system. While other metabolic pathways exist for sildenafil, such as pyrazole (B372694) N-demethylation and oxidation of the piperazine (B1678402) ring, the specific reaction of piperazine N-demethylation is characteristic of CYP enzymes. nih.govtandfonline.com Extensive in vitro studies using chemical inhibitors and recombinant enzymes have not identified significant contributions from non-CYP enzyme systems, such as flavin-containing monooxygenases (FMO) or aldehyde oxidase (AO), to this particular metabolic step. youtube.com Therefore, the biosynthesis of N-desmethylsildenafil is considered to be almost exclusively a CYP-mediated event.

In Vitro Metabolic Studies and Models

To elucidate the pathways and kinetics of N-desmethylsildenafil formation, various in vitro systems are employed that model human hepatic metabolism.

Liver Microsomal and Recombinant Enzyme Systems for Biotransformation Research

Recombinant Enzyme Systems , which involve heterologous expression of specific human CYP cDNAs in host cells (e.g., insect cells or B-lymphoblastoid cells), provide a more precise tool for reaction phenotyping. nih.govnih.gov By incubating sildenafil with microsomes containing a single, specific CYP isoform, researchers can definitively determine which enzymes are capable of catalyzing the formation of N-desmethylsildenafil and can characterize their individual kinetic profiles. nih.govnih.gov These systems have confirmed that CYP3A4 and CYP2C9 are the major contributors, with minor roles for CYP2C19 and CYP2D6. nih.gov

Kinetic Characterization of N-Desmethylsildenafil Formation

The formation of N-desmethylsildenafil in human liver microsomes exhibits biphasic kinetics, which indicates the involvement of at least two different enzymes with distinct affinities for the substrate (sildenafil). nih.gov This corresponds to a high-affinity/low-capacity enzyme (primarily CYP2C9) and a low-affinity/high-capacity enzyme (primarily CYP3A4). researchgate.netnih.gov

At lower, clinically relevant concentrations of sildenafil (e.g., 2.5 µM), the high-affinity enzyme (CYP2C9) plays a more significant role, while at higher concentrations (e.g., 250 µM), the reaction is predominantly mediated by the low-affinity enzyme (CYP3A4). nih.govnih.gov

Detailed kinetic parameters have been determined using both human liver microsomes and recombinant CYP isoforms.

| Enzyme System | Parameter | Value | Reference |

|---|---|---|---|

| Human Liver Microsomes (High-Affinity Site) | Km1 (μM) | 6 ± 3 | nih.gov |

| Vmax1 (pmol/min/mg) | 22 ± 9 | nih.gov | |

| Km (μM) | 14.4 ± 2.0 | nih.gov | |

| This site is primarily attributed to CYP2C9. | |||

| Human Liver Microsomes (Low-Affinity Site) | Km2 (μM) | 81 ± 45 | nih.gov |

| Vmax2 (pmol/min/mg) | 138 ± 77 | nih.gov | |

| Recombinant CYP2C91 | Km (μM) | 27 | nih.gov |

| Km (μM) | 42.75 | nih.gov | |

| Vmax (pmol/min/pmol) | 0.75 | nih.gov | |

| CLint (μL/min/μmol) | 17.46 | nih.gov | |

| Recombinant CYP3A41 | Km (μM) | 221 | nih.gov |

| Km (μM) | 64.02 | nih.gov | |

| Vmax (pmol/min/pmol) | 9.29 | nih.gov | |

| CLint (μL/min/μmol) | 0.15 | nih.gov | |

| Recombinant CYP3A5 | Km1 (μM) | 13.7 ± 5.2 | jst.go.jp |

| Vmax1 (pmol/min/pmol) | 10.8 ± 2.1 | jst.go.jp | |

| Recombinant CYP3A7 | Km1 (μM) | 10.7 ± 1.6 | jst.go.jp |

| Vmax1 (pmol/min/pmol) | 0.452 ± 0.069 | jst.go.jp |

Km: Michaelis-Menten constant (substrate concentration at half-maximal velocity), an indicator of enzyme-substrate affinity. Vmax: Maximum reaction velocity. CLint: Intrinsic clearance (Vmax/Km).

Species-Specific Differences in Metabolism (e.g., Rat vs. Human/Mouse Models)

Significant species-specific differences exist in the pharmacokinetics and metabolism of sildenafil, which impacts the choice of animal models for preclinical research. nih.govtandfonline.com

Humans: Metabolism is characterized by moderate clearance and a terminal half-life of approximately 4 hours. mdpi.comnih.gov The primary metabolic route is N-demethylation via CYP3A4 and CYP2C9. researchgate.net

Rats: In contrast to humans, rats exhibit high plasma clearance and a much shorter elimination half-life (around 1-2 hours). tandfonline.combohrium.com A notable difference is the primary enzyme involved; studies have identified CYP2C11 as the main catalyst for N-desmethylsildenafil formation in male rats. nih.gov An age-related decline in metabolite formation is particularly pronounced in rats. nih.gov

Mice: Mice also show high clearance and short half-lives. nih.govbohrium.com However, the metabolic profile in mice is considered more analogous to that in humans compared to other animal models. nih.gov The N-demethylation is principally inhibited by CYP3A antibodies, indicating that, like humans, the CYP3A subfamily is the major contributor. nih.gov An age-related decrease in metabolic rate is observed but is less severe than in rats. nih.gov

| Species | Primary CYP Isoforms for N-Demethylation | Clearance Rate | Elimination Half-Life | Reference |

|---|---|---|---|---|

| Human | CYP3A4 (major), CYP2C9 (minor) | Moderate | ~3.7 - 4 hours | researchgate.netmdpi.comnih.gov |

| Rat (Male) | CYP2C11 | High | ~1.3 hours | nih.govtandfonline.com |

| Mouse | CYP3A subfamily | High | ~0.4 hours | nih.govtandfonline.com |

These differences highlight the importance of selecting appropriate animal models and the utility of in vitro human-derived systems for accurately predicting metabolic pathways in humans.

Pharmacological Characterization in in Vitro and Molecular Systems

Phosphodiesterase Type 5 (PDE5) Inhibition Studies

In vitro studies have consistently demonstrated that N-Desmethylsildenafil is a potent and selective inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5), though its potency is moderately reduced compared to its parent compound, sildenafil (B151). Multiple analyses have established that N-Desmethylsildenafil exhibits approximately 50% of the in vitro inhibitory activity against PDE5 when compared directly to sildenafil. One study specified that the metabolite has a 2.5-fold lower in vitro potency for PDE5 than sildenafil. This active metabolite circulates in plasma at concentrations reaching about 40% of those of sildenafil, meaning it accounts for a pharmacologically significant portion, estimated at around 20%, of the total in vivo activity.

The table below summarizes the relative inhibitory potency based on available data.

| Compound | Target Enzyme | Relative In Vitro Potency |

| Sildenafil | PDE5 | 100% |

| N-Desmethylsildenafil | PDE5 | ~50% |

This table illustrates the potency of N-Desmethylsildenafil relative to Sildenafil, which is set as the 100% benchmark.

The kinetic interaction of sildenafil with the PDE5 enzyme has been well-characterized as competitive inhibition. Sildenafil acts as a nonhydrolyzable analog of cGMP and competes with cGMP for binding to the catalytic site of PDE5. Studies using radiolabeled sildenafil have elucidated its binding characteristics, revealing kinetically heterogeneous binding that implies the existence of at least two conformers of the PDE5 catalytic site. The binding affinity is high, with dissociation constant (KD) values reported in the low nanomolar range. Furthermore, the binding of sildenafil to PDE5 is potentiated by the presence of cGMP, which binds to allosteric sites on the enzyme and increases sildenafil's binding affinity.

While the kinetic profile of sildenafil is thoroughly documented, specific and detailed kinetic studies focusing exclusively on the binding and dissociation rates of N-Desmethylsildenafil with the PDE5 catalytic site are not extensively detailed in the reviewed literature. However, given its structural similarity and its function as a competitive inhibitor, it is presumed to follow a similar mechanism of competitive inhibition at the same catalytic site as sildenafil.

Investigation of Other Molecular Targets and Interactions

Beyond its primary target of PDE5, the effects of N-Desmethylsildenafil have been investigated on other molecular systems.

A key area of investigation has been the retina, where PDE isoenzymes play a crucial role in phototransduction. A study on the isolated rat retina examined the effects of N-Desmethylsildenafil on photoreceptor response using flash-evoked electroretinogram (ERG). The research found that N-Desmethylsildenafil, much like its parent compound sildenafil and the known PDE inhibitor Zaprinast, increased the amplitude of the photoreceptor cell response at a concentration of 1 µM. nih.gov This suggests that the metabolite enhances the sensitivity of photoreceptor cells. nih.gov However, the study also concluded that sildenafil was significantly more effective in producing this effect than N-Desmethylsildenafil. nih.gov

In the context of searching for therapeutics for the COVID-19 pandemic, various existing drugs have been screened for activity against key viral targets. One such target is the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. While extensive research has been conducted to identify inhibitors of Mpro, a review of the scientific literature did not yield studies demonstrating that N-Desmethylsildenafil citrate (B86180) acts as a direct inhibitor of this viral protease. The therapeutic interest in sildenafil for COVID-19 patients has been primarily linked to its hemodynamic effects, such as treating associated pulmonary arterial hypertension, rather than direct antiviral activity via protease inhibition.

Structure-Activity Relationship (SAR) Analysis of N-Desmethylsildenafil Citrate

The structure-activity relationship (SAR) provides insight into how a molecule's chemical structure correlates with its biological activity. The primary structural difference between sildenafil and N-Desmethylsildenafil is the absence of a methyl group on the nitrogen atom of the piperazine (B1678402) ring. This single modification—N-demethylation—is directly responsible for the observed reduction in PDE5 inhibitory potency.

This relationship highlights a key principle in medicinal chemistry: even minor structural modifications can have a measurable impact on pharmacological potency. The fact that N-Desmethylsildenafil is only about half as potent as sildenafil, rather than being inactive, demonstrates that the N-methyl group is beneficial but not essential for the compound's inhibitory activity against PDE5.

Advanced Analytical Methodologies for Research Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have become the gold standard for the analysis of N-Desmethylsildenafil citrate (B86180). These techniques provide exceptional sensitivity and specificity, allowing for the detection and quantification of the compound at very low concentrations.

The development of robust LC-MS/MS and UPLC-MS/MS methods requires careful optimization of various parameters to suit the specific research matrix, which can range from in vitro incubation mixtures to complex biological samples from research animals and forensic cases.

For instance, one study detailed an LC-MS/MS method for determining sildenafil (B151) and its metabolites, including N-Desmethylsildenafil, in human plasma. The method involved protein precipitation with acetonitrile (B52724) for sample preparation. nih.gov Chromatographic separation was achieved using an ACQUITY UPLC BEH C18 column with a gradient elution of ammonium (B1175870) formate (B1220265) and acetonitrile. nih.gov The total run time for the analysis is often kept short to allow for high-throughput screening.

In forensic toxicology, the analysis of N-Desmethylsildenafil in post-mortem blood or other tissues is critical. The methods employed must be rigorously validated to ensure that the results are legally defensible. This includes demonstrating the absence of interference from other drugs or endogenous compounds.

The choice of chromatographic column is a critical aspect of method development. Columns such as the Kinetex Biphenyl and Luna Omega C18 have been utilized for the separation of sildenafil and N-Desmethylsildenafil. windows.net The Kinetex Biphenyl column, for example, offers separation through a combination of pi-pi and polar interactions, leading to narrow peaks and enhanced mass spectrometry sensitivity. windows.net

The mobile phase composition is another key parameter that is optimized to achieve the best separation and ionization efficiency. A common mobile phase consists of a mixture of an aqueous solution containing a buffer (e.g., ammonium acetate (B1210297) or formic acid) and an organic solvent like acetonitrile or methanol. rsc.orgnih.gov The use of gradient elution, where the proportion of the organic solvent is varied during the analysis, is often employed to achieve optimal separation of the analyte from other components in the sample. nih.govnih.gov

Table 1: Examples of LC-MS/MS and UPLC-MS/MS Method Parameters for N-Desmethylsildenafil Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Chromatography | UPLC-MS/MS | LC-MS/MS | UPLC-MS/MS |

| Column | ACQUITY UPLC BEH C18 | Zorbax SB C18 | Kinetex 2.6 µm Biphenyl |

| Mobile Phase | Ammonium formate/Acetonitrile | Ammonium acetate/Acetonitrile | Formic acid/Acetonitrile |

| Detection Mode | Positive ESI MRM | Positive ESI MRM | Positive ESI MRM |

| Internal Standard | Sildenafil-d8 (B126156) | N-Desmethylsildenafil-d8 | Not Specified |

| Linear Range | 1.0-1000 ng/mL | 0.5–500.0 ng/mL | Not Specified |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.5 ng/mL | 3.9 ng/mL |

| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Not Specified |

| Reference | nih.gov | rsc.org | windows.net |

To ensure the accuracy and precision of the analytical results, stable isotope-labeled internal standards are frequently used in LC-MS/MS and UPLC-MS/MS methods. N-Desmethylsildenafil-d8 is a commonly used internal standard for the quantification of N-Desmethylsildenafil. fishersci.no

The use of a stable isotope-labeled internal standard helps to correct for variations in sample preparation, instrument response, and matrix effects. rsc.org Because the internal standard has a similar chemical structure and physicochemical properties to the analyte, it behaves similarly during the entire analytical process. This allows for more accurate quantification, as the ratio of the analyte signal to the internal standard signal is measured.

In one study, sildenafil-d8 was used as the internal standard for the simultaneous determination of sildenafil and N-Desmethylsildenafil in human plasma. nih.gov Another study utilized both sildenafil-d8 and N-Desmethylsildenafil-d8 as internal standards. rsc.org The selection of the appropriate internal standard is a critical step in method development and validation.

Other Chromatographic and Spectroscopic Techniques for Research

While LC-MS/MS and UPLC-MS/MS are the preferred methods for the analysis of N-Desmethylsildenafil, other techniques have also been employed in research settings.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is less sensitive than mass spectrometry but can be used for the quantification of N-Desmethylsildenafil in samples where the concentration is expected to be relatively high. nih.govthaiscience.info A study described an HPLC-UV method for the simultaneous analysis of sildenafil and other compounds in aphrodisiac products. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of N-Desmethylsildenafil, although it often requires derivatization of the analyte to make it more volatile. researchgate.netnih.gov One study developed a GC-MS method for the determination of sildenafil and desmethyl-sildenafil in whole blood. researchgate.net

Electrochemical Detection: High-performance liquid chromatography with electrochemical detection has been used for the simultaneous determination of sildenafil and N-Desmethylsildenafil in human plasma. researchgate.net Electrochemical sensors offer a rapid and economical way to detect various compounds. mdpi.comiastate.edu

Validation Parameters for Research Methodologies

The validation of analytical methods is essential to ensure that they are reliable and fit for their intended purpose. wjarr.com Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net For N-Desmethylsildenafil, linear ranges have been established from 0.5 to 500.0 ng/mL and 1.0 to 1000.0 ng/mL in different studies. rsc.orgresearchgate.net

Accuracy: The closeness of the measured value to the true value. Accuracy is typically assessed by analyzing quality control samples with known concentrations. nih.gov For N-Desmethylsildenafil, intra- and inter-day accuracy has been reported to be within 95.0% to 97.2%. rsc.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov Intra- and inter-day precision for N-Desmethylsildenafil analysis has been reported to be within 1.3% to 4.3%. rsc.org

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. nih.gov For N-Desmethylsildenafil, LLOQs have been reported as low as 0.5 ng/mL and 1.0 ng/mL. nih.govrsc.org

Matrix Effects: The effect of co-eluting, interfering substances on the ionization of the target analyte. nih.gov It is crucial to evaluate and minimize matrix effects to ensure accurate quantification.

Table 2: Validation Parameters for N-Desmethylsildenafil Analytical Methods

| Parameter | Reported Value | Reference |

| Linearity Range | 0.5–500.0 ng/mL | rsc.org |

| Correlation Coefficient (r²) | ≥ 0.9987 | rsc.org |

| Intra-day Accuracy | 95.3% to 96.3% | rsc.org |

| Inter-day Accuracy | 95.0% to 97.2% | rsc.org |

| Intra-day Precision | 1.3% to 3.1% | rsc.org |

| Inter-day Precision | 2.8% to 4.3% | rsc.org |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | rsc.org |

| Mean Recovery | 84.5% | nih.gov |

Sample Preparation Strategies for Research Applications

Effective sample preparation is a critical step in the analysis of N-Desmethylsildenafil, as it helps to remove interfering substances and concentrate the analyte of interest. thermofisher.combiotage.com The choice of sample preparation technique depends on the nature of the matrix and the analytical method being used. forensicmag.com

Liquid-Liquid Extraction (LLE): This is a classic technique that involves partitioning the analyte between two immiscible liquids. labrulez.com It is a common method for extracting drugs from biological fluids. forensicmag.com LLE has been successfully used for the extraction of N-Desmethylsildenafil from plasma samples. rsc.orgresearchgate.net

Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique than LLE. thermofisher.comlabrulez.com It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. cs-chromatographie.deyoutube.com SPE has been used for the extraction of sildenafil and N-Desmethylsildenafil from rat serum and human plasma. nih.govresearchgate.net

Protein Precipitation: This is a simple and rapid method for removing proteins from biological samples. nih.gov It is often used as a first step in sample preparation before further cleanup. Acetonitrile is a commonly used precipitating agent. nih.gov

The selection of the appropriate sample preparation strategy is crucial for obtaining clean extracts and reliable analytical results.

Forensic and Toxicological Research Context Excluding Clinical Toxicity/safety

N-Desmethylsildenafil Citrate (B86180) as a Research Biomarker for Sildenafil (B151) Exposure

In the field of forensic toxicology, the detection and quantification of a parent drug's metabolites are crucial for confirming exposure, understanding pharmacokinetic profiles, and interpreting results in a medico-legal context. N-Desmethylsildenafil, the primary active metabolite of sildenafil, serves as a key research biomarker for sildenafil exposure. caymanchem.com Following oral administration, sildenafil is rapidly absorbed and subsequently metabolized in the liver, primarily by cytochrome P450 (CYP) isoforms CYP3A4 and CYP3A5, through an N-demethylation process that yields N-desmethylsildenafil. caymanchem.com

The significance of N-desmethylsildenafil as a biomarker is underscored by its substantial presence in plasma alongside the parent compound. researchgate.net Research studies have developed and validated highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of both sildenafil and N-desmethylsildenafil in biological matrices like human plasma. researchgate.netrsc.orgdntb.gov.ua These analytical methods are fundamental in pharmacokinetic and bioequivalence studies, where tracking the concentration-time profiles of both the drug and its major metabolite is essential. For instance, in a study involving healthy volunteers, the peak plasma concentrations of N-desmethylsildenafil were observed alongside those of sildenafil, confirming its utility in monitoring sildenafil intake.

The detection of N-desmethylsildenafil in postmortem specimens can also be critical in forensic investigations to demonstrate sildenafil use prior to death. researchgate.net Its presence provides a more complete toxicological picture, as the metabolite also possesses phosphodiesterase inhibitory activity, albeit less potent than sildenafil. nih.gov The reliability of N-desmethylsildenafil as a biomarker is supported by the robustness of the analytical techniques developed for its detection, which show high precision and accuracy over a range of concentrations. researchgate.netrsc.org

Table 1: Example of LC-MS/MS Method Parameters for Simultaneous Quantification of Sildenafil and N-Desmethylsildenafil

| Parameter | Sildenafil | N-Desmethylsildenafil |

| Linear Concentration Range | 1.0–1000.0 ng/mL | 0.5–500.0 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.9998 | ≥ 0.9987 |

| Intra-day Precision (%) | 1.5 to 5.1 | 1.3 to 3.1 |

| Inter-day Precision (%) | 2.2 to 3.4 | 2.8 to 4.3 |

| Intra-day Accuracy (%) | 97.3 to 98.3 | 95.3 to 96.3 |

| Inter-day Accuracy (%) | 96.7 to 97.2 | 95.0 to 97.2 |

| Precursor Ion (m/z) | 475.2 | 461.3 |

| Product Ion (m/z) | 283.4 | 283.4 |

| This table is a composite representation based on data from cited research. researchgate.netrsc.org |

Role in the Identification of Sildenafil Analogs and Counterfeit Products in Research Samples

The widespread issue of counterfeit medications and adulterated herbal or dietary supplements poses a significant challenge for forensic and regulatory sciences. N-Desmethylsildenafil plays a role in the analytical strategies used to identify these illicit products. shimadzu-webapp.eu Counterfeit products often contain not only the declared active ingredient but also undeclared analogues, impurities, or incorrect substances. shimadzu-webapp.euresearchgate.net

In forensic analysis of suspected counterfeit products, the detection of sildenafil and its metabolites, including N-desmethylsildenafil, can indicate that the medication was sourced from an illegal or unregulated manufacturer. shimadzu-webapp.eu The presence of metabolites in a final drug product is anomalous and suggests either poor manufacturing practices, the use of degraded starting materials, or potentially the use of a sildenafil-related compound as the raw material.

A variety of sophisticated analytical techniques are employed to detect phosphodiesterase type 5 (PDE-5) inhibitors and their analogues in suspect samples. dergipark.org.tr These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. dergipark.org.trresearchgate.net More specifically, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying characteristic fragmentation patterns of sildenafil and its derivatives, including N-desmethylsildenafil. shimadzu-webapp.euresearchgate.net

In one forensic case, researchers developed a method using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to analyze a suspected counterfeit compound. shimadzu-webapp.eu This analysis successfully identified sildenafil and its metabolite N-desmethylsildenafil, along with other synthetic PDE-5 inhibitor analogues like isosildenafil and homosildenafil, confirming the illicit nature of the product. shimadzu-webapp.eu The identification of such compounds is critical, as these unapproved analogues have unknown pharmacological and toxicological profiles. researchgate.netjfda-online.com

Table 2: Analytical Techniques for Identifying Sildenafil and Related Compounds in Counterfeit Products

| Analytical Technique | Application in Forensic Research |

| High-Performance Liquid Chromatography (HPLC) | Quantifies and separates sildenafil and its analogues from other substances in the product. researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides structural information based on mass-to-charge ratio and fragmentation, allowing for definitive identification of sildenafil, N-desmethylsildenafil, and novel analogues. shimadzu-webapp.euresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for the analysis of volatile compounds and can identify components of counterfeit drugs. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the detailed chemical structure of unknown analogues found in adulterated supplements. researchgate.net |

| UV-Visible Spectrophotometry | A simpler method used for the preliminary determination of sildenafil in adulterated preparations. ekb.eg |

| This table summarizes information from multiple sources. shimadzu-webapp.euresearchgate.netresearchgate.netekb.eg |

In Vitro Metabolism Studies for Forensic Interpretation

Understanding the metabolic fate of xenobiotics is a cornerstone of forensic toxicology. In vitro metabolism studies are essential for elucidating the biotransformation pathways of drugs like sildenafil, and this knowledge is directly applicable to forensic interpretation. These studies help toxicologists predict which metabolites, such as N-desmethylsildenafil, should be present in biological samples following drug ingestion.

Research has established that N-desmethylsildenafil is the major metabolite of sildenafil, formed through oxidative metabolism primarily by the cytochrome P450 isoforms CYP3A4, CYP3A5, and CYP3A7. caymanchem.com In vitro studies, often using human liver microsomes, allow researchers to investigate the specific enzymes responsible for this N-demethylation reaction.

This metabolic information is vital for several forensic purposes:

Confirmation of Ingestion: Identifying N-desmethylsildenafil in a biological sample confirms that sildenafil was not just present but was also processed by the body, distinguishing external contamination from actual consumption.

Interpretation of Toxicological Findings: The ratio of parent drug to metabolite can sometimes provide insights into the timing of drug administration and whether the metabolism was acute or chronic, although this can be highly variable.

Understanding Drug-Drug Interactions: Since sildenafil metabolism is dependent on the CYP3A4 pathway, co-administration of other drugs that inhibit or induce this enzyme can alter the plasma concentrations of both sildenafil and N-desmethylsildenafil. In vitro studies help to predict and understand these interactions, which can be critical in interpreting complex toxicological cases, including poly-drug use scenarios.

The characterization of N-desmethylsildenafil's formation provides forensic laboratories with a more robust analytical target. caymanchem.com In cases where the parent drug may have been eliminated or is present at very low concentrations, the detection of the more persistent metabolite can be the key to identifying sildenafil exposure.

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations (e.g., Enzyme-Ligand Interactions)

Molecular modeling and docking simulations are computational techniques used to predict the interaction between a ligand, such as N-Desmethylsildenafil, and its target enzyme, in this case, phosphodiesterase type 5 (PDE5). These simulations provide valuable information about the binding affinity and the specific molecular interactions that stabilize the enzyme-ligand complex.

While specific molecular docking studies exclusively focused on N-Desmethylsildenafil are not extensively available in the public domain, inferences can be drawn from the numerous studies conducted on its parent compound, Sildenafil (B151). Sildenafil is known to bind effectively within the catalytic site of PDE5. Docking studies with Sildenafil have revealed key interactions, including hydrogen bonding and hydrophobic interactions, that are crucial for its inhibitory activity. For instance, Sildenafil's pyrazolopyrimidinone (B8486647) core mimics the guanine (B1146940) base of the natural substrate, cGMP, and forms critical hydrogen bonds with the glutamine residue (Gln817) in the active site of PDE5 frontiersin.org.

Molecular dynamics simulations on the Sildenafil-PDE5A complex have shown that the binding mode is stable, with key interactions maintained throughout the simulation. It is plausible that the N-Desmethylsildenafil-PDE5A complex would exhibit a similarly stable binding mode, albeit with a slightly reduced binding free energy due to the loss of the N-methyl group's contribution to the interaction.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. For PDE5 inhibitors, QSAR models have been developed to identify the key structural features that contribute to their inhibitory potency.

Studies on Sildenafil analogues have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models nih.govresearchgate.net. These models have demonstrated high predictive power, with significant cross-validated (q²) and non-cross-validated (r²) correlation coefficients, often exceeding 0.75 and 0.99, respectively nih.gov.

In the context of N-Desmethylsildenafil, the removal of this methyl group represents a specific structural modification. While a dedicated QSAR model for N-Desmethylsildenafil has not been published, the general findings from QSAR studies on Sildenafil analogues can provide insights. The N-demethylation alters the steric and lipophilic properties of the piperazine (B1678402) moiety. The slightly reduced potency of N-Desmethylsildenafil is consistent with QSAR models that suggest the N-methyl group plays a role, albeit not a critical one, in the optimal interaction with the PDE5 active site. The piperazine nitrogen in N-Desmethylsildenafil is a secondary amine, which could also influence its ionization state and potential for hydrogen bonding compared to the tertiary amine in Sildenafil.

ADMET Prediction and In Silico Profiling

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of computational drug assessment. These predictions help in evaluating the drug-like properties of a compound and anticipating its pharmacokinetic behavior in the body. For N-Desmethylsildenafil, several physicochemical and ADMET properties have been predicted using various computational models and are available in public databases drugbank.comnih.govdrugbank.com.

These in silico predictions suggest that N-Desmethylsildenafil possesses favorable drug-like properties. The predicted values for properties like water solubility, lipophilicity (logP), and polar surface area are within the ranges typically associated with orally bioavailable drugs.

Below is a table summarizing the computationally predicted ADMET and physicochemical properties of N-Desmethylsildenafil.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 460.6 g/mol | PubChem |

| Water Solubility | 0.419 mg/mL | ALOGPS |

| logP (Lipophilicity) | 1.78 | ALOGPS |

| logS (Aqueous Solubility) | -3.0 | ALOGPS |

| pKa (Strongest Acidic) | 11.14 | ChemAxon |

| pKa (Strongest Basic) | 7.16 | ChemAxon |

| Physiological Charge | +1 | ChemAxon |

| Hydrogen Acceptor Count | 8 | ChemAxon |

| Hydrogen Donor Count | 2 | ChemAxon |

| Polar Surface Area | 126 Ų | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Future Directions in N Desmethylsildenafil Citrate Research

Exploration of Undiscovered Pharmacological Pathways and Targets in In Vitro Systems

While N-desmethylsildenafil is known to be a phosphodiesterase type 5 (PDE5) inhibitor, its potency is approximately 50% that of sildenafil (B151). researchgate.netmdpi.com The comprehensive pharmacological profile of this metabolite remains largely uncharted territory. Future in vitro research must pivot towards identifying novel molecular targets and signaling pathways that may be modulated by N-desmethylsildenafil citrate (B86180), potentially independent of PDE5 inhibition.

One promising area of investigation is its effect on other phosphodiesterase isoenzymes. Although its selectivity profile is thought to be similar to sildenafil, subtle differences in binding affinity and inhibitory activity against other PDEs could translate into unique physiological effects. mdpi.com Furthermore, initial studies have indicated that N-desmethylsildenafil can impact the function of photoreceptor cells in the retina, increasing the amplitude of the flash-evoked electroretinogram (ERG) in isolated rat retinas. nih.gov This suggests a potential interaction with the cGMP-gated ion channels or other components of the phototransduction cascade that warrants deeper investigation.

Future research should employ high-throughput screening assays, where N-desmethylsildenafil is tested against a broad panel of receptors, ion channels, transporters, and enzymes. This unbiased approach could uncover unexpected off-target activities that may open new avenues for research. Additionally, in vitro studies on specific cell types, such as vascular smooth muscle cells, platelets, and neuronal cells, could reveal unique cellular responses to N-desmethylsildenafil compared to its parent compound. For instance, studies on isolated human ureteral smooth muscle have shown that PDE5 inhibitors can induce relaxation, suggesting a potential role for these compounds in modulating non-vascular smooth muscle tension through cGMP-mediated pathways. nih.gov

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity in Research

The accurate quantification of N-desmethylsildenafil in biological and environmental matrices is crucial for pharmacokinetic studies, metabolite profiling, and forensic analysis. A variety of robust analytical methods have been established, predominantly relying on chromatographic techniques coupled with mass spectrometry. nih.gov High-performance liquid chromatography (HPLC) with ultraviolet (UV) or diode-array detection (DAD) and, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the current standards for sensitive and specific detection. uw.edu.plvedomostincesmp.rursc.orgitmedicalteam.pl These methods offer low limits of quantification (LOQ), often in the range of 0.5-1.0 ng/mL in human plasma. rsc.orgnih.gov

Despite the success of current methods, future research will focus on developing novel analytical techniques that offer even greater sensitivity, higher throughput, and reduced sample complexity. The push towards microdosing studies and the analysis of unconventional matrices (e.g., saliva, hair, or dried blood spots) necessitates methods with sub-nanogram-per-milliliter detection limits. High-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) systems, could be employed for more definitive identification and quantification, as well as for untargeted screening of potential downstream metabolites.

Another avenue of development is in sample preparation. Innovations in solid-phase extraction (SPE) and liquid-liquid extraction (LLE) aim to improve recovery, reduce matrix effects, and enable automation for high-throughput analysis. bts.gov Looking further ahead, the development of specific immunosensors or aptamer-based biosensors could provide rapid, portable, and cost-effective tools for on-site screening of N-desmethylsildenafil, which could be valuable in forensic and anti-doping contexts.

| Technique | Principle | Typical Application | Advantages | Future Developments |

|---|---|---|---|---|

| HPLC-UV/DAD | Chromatographic separation followed by ultraviolet-visible light absorption detection. | Quantification in pharmaceutical formulations. | Cost-effective, robust, widely available. | Miniaturization, improved column chemistries for faster separations. |

| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for highly selective mass-based detection. | Quantification in biological fluids (plasma, urine) for pharmacokinetic studies. vedomostincesmp.ruitmedicalteam.pl | High sensitivity and specificity, structural confirmation. bts.gov | Higher sensitivity detectors, faster scanning speeds, coupling with advanced ion mobility spectrometry. |

| GC-MS | Gas chromatographic separation for volatile compounds followed by mass spectrometry. | Forensic analysis, requires derivatization. | Excellent chromatographic resolution for certain compounds. | Development of more stable, volatile derivatives for improved sensitivity. |

| HRMS (e.g., LC-Orbitrap) | Chromatographic separation with mass analysis at very high resolution. | Metabolite identification, untargeted screening. | Provides exact mass for high-confidence formula determination. | Wider adoption for routine quantification, improved data processing software. |

| Biosensors | Biological recognition element (e.g., antibody, aptamer) coupled to a transducer. | Potential for rapid screening. | Portability, real-time analysis, ease of use. | Development of highly specific recognition elements, integration with microfluidic devices. |

Advanced Metabolic Engineering Approaches for Biotransformation Studies

N-desmethylsildenafil is produced in humans through the N-demethylation of sildenafil, a reaction primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C9. researchgate.netnih.govnih.gov The study of this biotransformation and the production of N-desmethylsildenafil for use as an analytical standard can be significantly advanced through metabolic engineering.

Recombinant enzyme systems are pivotal tools for generating metabolites. nih.gov Future research can focus on developing and optimizing microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, to express human CYP3A4 and CYP2C9. These engineered microorganisms can serve as whole-cell biocatalysts to convert sildenafil into N-desmethylsildenafil in a controlled and scalable manner. This approach avoids the complexities and ethical considerations of using human liver microsomes and can be tailored to produce high yields of the desired metabolite. nih.govnih.gov

Advanced metabolic engineering techniques, such as CRISPR-Cas9 genome editing and synthetic biology-inspired pathway construction, can be used to further enhance these microbial factories. For example, the native metabolic pathways of the host organism could be modified to increase the availability of cofactors required by the P450 enzymes, thereby boosting catalytic efficiency. Furthermore, protein engineering strategies like directed evolution could be applied to the CYP enzymes themselves to alter their substrate specificity or improve their stability, potentially enabling the biotransformation of sildenafil analogues to create novel compounds. These engineered biological systems not only provide a sustainable source of N-desmethylsildenafil for research but also serve as powerful platforms for investigating drug metabolism pathways in vitro. nih.gov

| Approach | Description | Application in N-Desmethylsildenafil Research | Potential Outcome |

|---|---|---|---|

| Recombinant Enzyme Expression | Expressing human CYP450 enzymes (e.g., CYP3A4, CYP2C9) in microbial hosts like E. coli or yeast. nih.gov | Sustainable production of N-desmethylsildenafil from sildenafil for use as an analytical standard. | High-purity metabolite standard, scalable production. |

| Whole-Cell Biocatalysis | Using the engineered microorganisms directly as catalysts for the biotransformation reaction. | Studying the kinetics and factors influencing the N-demethylation of sildenafil in a controlled biological system. | Improved understanding of enzyme-substrate interactions and metabolic pathways. |

| Pathway Engineering | Modifying host metabolic pathways to enhance cofactor regeneration (e.g., NADPH) required for CYP450 activity. | Increasing the efficiency and yield of N-desmethylsildenafil production in microbial systems. | More cost-effective and efficient metabolite synthesis. |

| Protein Engineering (Directed Evolution) | Introducing mutations into CYP450 enzymes to alter their properties. | Creating enzyme variants with enhanced activity towards sildenafil or altered selectivity to produce novel metabolites. | Discovery of new bioactive compounds, development of more robust biocatalysts. |

Integration of Omics Technologies in Metabolite Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides an unprecedented opportunity to understand the systems-level effects of xenobiotics. nih.govbamsjournal.com To date, research on N-desmethylsildenafil has been conducted using a targeted approach, focusing on its known mechanism of action. The integration of omics technologies will facilitate an unbiased, discovery-driven exploration of its broader biological impact.

Metabolomics: By analyzing the global profile of endogenous metabolites in cells or biofluids following exposure to N-desmethylsildenafil, researchers can identify metabolic pathways that are significantly perturbed. This could reveal effects on energy metabolism, lipid signaling, or amino acid pathways that are independent of PDE5 inhibition.

Proteomics: Quantitative proteomics can identify changes in the expression levels of thousands of proteins within a cell or tissue in response to the compound. This could uncover novel protein targets or compensatory mechanisms that are activated, providing a deeper understanding of its mode of action and potential side effects.

Transcriptomics: RNA sequencing (RNA-seq) can provide a comprehensive snapshot of the changes in gene expression induced by N-desmethylsildenafil. This can help identify signaling pathways and cellular processes that are transcriptionally regulated in response to the compound.

The true power of these technologies lies in their integration. benthamscience.com A multi-omics approach, combining data from metabolomics, proteomics, and transcriptomics, can provide a holistic view of the cellular response to N-desmethylsildenafil. For instance, an observed change in a metabolic pathway (metabolomics) could be correlated with altered expression of the relevant metabolic enzymes (proteomics) and the genes that encode them (transcriptomics). This integrated analysis can generate new hypotheses about the compound's function and provide a more complete picture of its pharmacological and toxicological profile. nih.gov

Gaps in Current Academic Understanding and Proposed Research Avenues

Despite being a well-known metabolite, significant gaps persist in our understanding of this compound as an independent pharmacological agent. Future research should be directed at filling these knowledge voids to build a comprehensive profile of the compound.

| Area of Research | Identified Gap | Proposed Research Avenue |

|---|---|---|

| Pharmacology | Knowledge is largely limited to its activity as a PDE5 inhibitor. Off-target effects and activity in other signaling pathways are unknown. | Conduct large-scale in vitro screening against diverse panels of enzymes, receptors, and ion channels. Perform detailed cellular studies to investigate its effects on non-canonical pathways (e.g., retinal phototransduction, smooth muscle contractility). nih.govnih.gov |

| Metabolism | The metabolic fate of N-desmethylsildenafil itself (i.e., its downstream metabolites) is not well-characterized. mdpi.com | Utilize HRMS-based metabolomics to identify and characterize further metabolites of N-desmethylsildenafil in in vitro and in vivo systems. |

| Analytical Chemistry | Lack of rapid, portable, and field-deployable detection methods for screening purposes. | Develop and validate novel analytical platforms such as electrochemical biosensors or aptamer-based assays for real-time, on-site detection. |

| Systems Biology | There is a complete absence of data on the global impact of N-desmethylsildenafil on the transcriptome, proteome, or metabolome. | Apply integrated multi-omics approaches (transcriptomics, proteomics, metabolomics) to map the systems-level response of relevant cell types to N-desmethylsildenafil exposure. nih.govbamsjournal.com |

| Biotechnology | Limited availability of N-desmethylsildenafil as a high-purity standard can hinder research. | Optimize and scale up microbial biotransformation systems using advanced metabolic engineering for the sustainable and cost-effective production of the compound. nih.gov |

By systematically addressing these gaps, the scientific community can move beyond the current understanding of this compound as merely a metabolite of sildenafil and establish a comprehensive scientific profile of this distinct chemical entity, potentially uncovering new biological functions and research applications.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the structural and physicochemical properties of N-Desmethylsildenafil citrate in pharmaceutical formulations?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) to confirm structural integrity and purity. Pair this with high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for quantification and impurity profiling. For solid-state characterization, employ X-ray crystallography or differential scanning calorimetry (DSC). Ensure detailed reporting of solvent systems, instrument parameters (e.g., column type, mobile phase), and validation metrics (e.g., limit of detection, linearity) to enhance reproducibility .

Q. How can researchers differentiate this compound from structurally similar phosphodiesterase type 5 (PDE5) inhibitors during analytical screening?

- Methodological Answer : Develop a targeted UPLC-MS/MS protocol using multiple reaction monitoring (MRM) transitions specific to N-Desmethylsildenafil. Compare retention times and fragmentation patterns against reference standards of common analogs (e.g., sildenafil, vardenafil). Cross-validate results with high-resolution mass spectrometry (HRMS) to resolve isobaric interferences. Document ion ratios and matrix effects (e.g., plasma vs. synthetic mixtures) to minimize false positives .

Q. What protocols ensure reliable quantification of this compound in biological matrices (e.g., plasma, tissue)?

- Methodological Answer : Implement liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample preparation, followed by LC-MS/MS analysis. Use deuterated internal standards (e.g., N-Desmethylsildenafil-d₃) to correct for recovery variability. Validate assays for specificity, precision (intra-/inter-day CV <15%), and accuracy (85–115% recovery). Include calibration curves spanning physiologically relevant concentrations (e.g., 0.1–100 ng/mL) .

Advanced Research Questions

Q. What experimental models are suitable for investigating the dose-dependent pharmacokinetic (PK) and pharmacodynamic (PD) effects of this compound?

- Methodological Answer : Conduct in vivo studies using rodent models (e.g., rats) with unilateral testicular injury or cardiovascular stress to mimic pathological conditions. Administer low (0.7 mg/kg) and high (1.4 mg/kg) doses intravenously or orally, and collect serial blood/tissue samples. Measure plasma concentrations via LC-MS/MS and correlate with PD endpoints (e.g., oxidative stress markers like glutathione, catalase). Use nonlinear mixed-effects modeling (NONMEM) to estimate PK parameters (e.g., half-life, volume of distribution) .

Q. How does this compound modulate cellular signaling pathways (e.g., Hedgehog (Hh), apoptosis) in cancer models?

- Methodological Answer : Treat hepatocellular carcinoma (HCC) cell lines (e.g., SMMC-7721) with varying concentrations of this compound. Perform Western blotting to quantify pathway proteins (e.g., Cyclin D1, Bcl-2, Caspase-3) and immunofluorescence to localize Shh/Gli1 expression. Pair this with RNA-seq to identify transcriptomic changes. Validate findings using Hh pathway inhibitors (e.g., KAAD-cyclopamine) as positive controls. Statistical analysis should include ANOVA with post-hoc Tukey tests to assess dose-response trends .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analyses of published IC₅₀ values, accounting for variables like assay type (e.g., recombinant PDE5 vs. cell-based), buffer conditions (e.g., pH, cofactors), and species specificity. Replicate key experiments under standardized protocols, including positive controls (e.g., sildenafil) and blinded data analysis. Use sensitivity analysis to identify outliers and refine mechanistic hypotheses .

Q. How can researchers optimize in vitro-in vivo correlation (IVIVC) for this compound formulations?

- Methodological Answer : Perform dissolution testing using USP apparatus II (paddle) at 50 rpm in biorelevant media (e.g., FaSSIF/FeSSIF). Compare dissolution profiles with in vivo absorption data from preclinical PK studies. Apply convolution/deconvolution methods to establish Level A IVIVC. Adjust formulation variables (e.g., particle size, polymer matrix) to align dissolution rates with target absorption windows .

Methodological Best Practices

- Compound Characterization : Adhere to IUPAC nomenclature and report full spectroscopic data (e.g., ¹H/¹³C NMR shifts, HRMS m/z) .

- In Vivo Studies : Include sham-operated or vehicle-treated controls to isolate compound-specific effects .

- Data Reporting : Follow ICMJE guidelines for chemical descriptions, including manufacturer, purity, and storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.